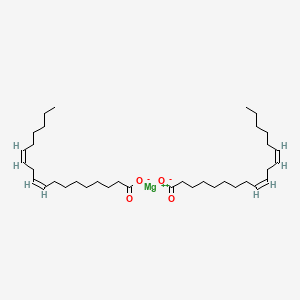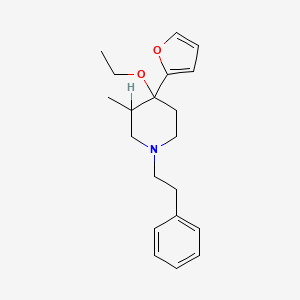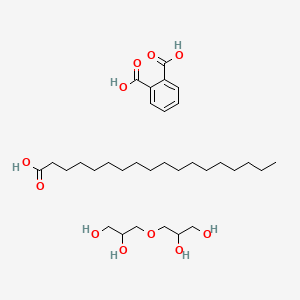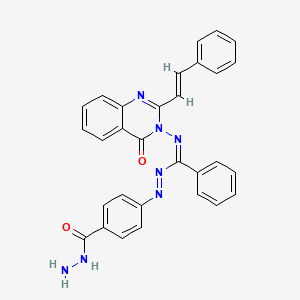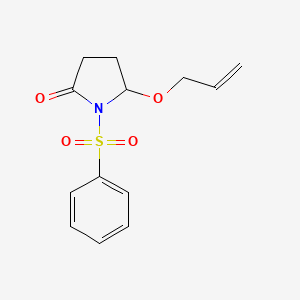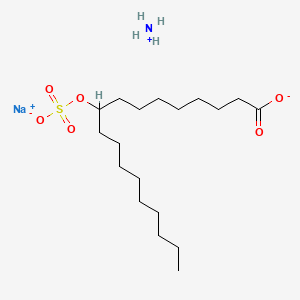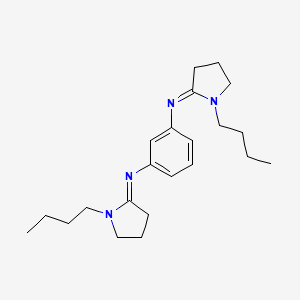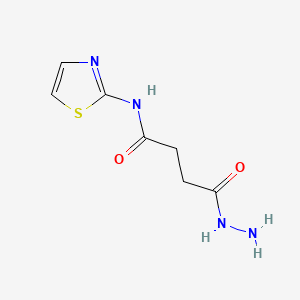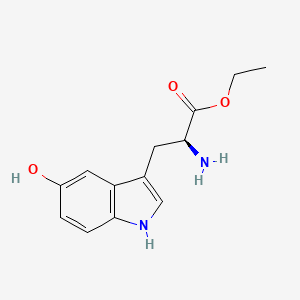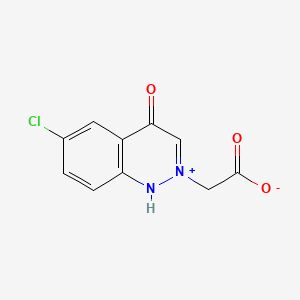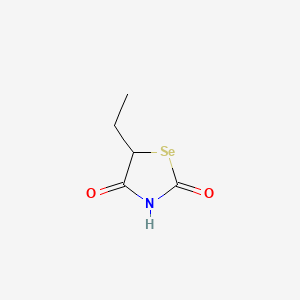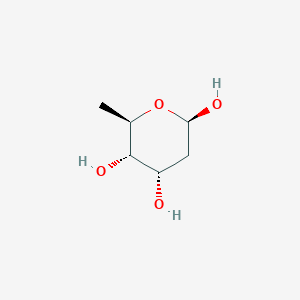
beta-D-Digitoxopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Digitoxopyranose: is a monosaccharide with the molecular formula C6H12O4. It is a six-membered ring structure consisting of five carbon atoms and one oxygen atom, making it a pyranose form of sugar. This compound is a deoxy sugar, meaning it lacks one oxygen atom compared to its parent sugar, glucose. This compound is commonly found in nature as a component of cardiac glycosides, which are compounds with significant medicinal properties, particularly in the treatment of heart conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-D-Digitoxopyranose can be synthesized through the acid hydrolysis of natural glycosides. The process involves the cleavage of glycosidic bonds in the presence of an acid catalyst, resulting in the formation of the sugar . The reaction conditions typically include:
Temperature: Moderate heating to accelerate the reaction.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Aqueous solutions to facilitate the hydrolysis process.
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources rich in cardiac glycosides, such as the roots of Asclepias tuberosa . The process includes:
Extraction: Using solvents like methanol to extract glycosides from plant material.
Hydrolysis: Acid hydrolysis to break down glycosides into their sugar components.
Purification: Chromatographic techniques to isolate and purify this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Beta-D-Digitoxopyranose undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids using oxidizing agents.
Reduction: Formation of alcohols through reduction reactions.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid under acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts such as palladium.
Substitution: Use of reagents like acyl chlorides or alkyl halides in the presence of bases.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Production of alcohols.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Applications De Recherche Scientifique
Beta-D-Digitoxopyranose has diverse applications in scientific research, including:
Biology: Studied for its role in the structure and function of glycoproteins and glycolipids.
Medicine: Integral component of cardiac glycosides, which are used to treat heart failure and arrhythmias.
Mécanisme D'action
The mechanism of action of beta-D-Digitoxopyranose primarily involves its role as a sugar moiety in cardiac glycosides. These glycosides inhibit the sodium-potassium ATPase enzyme, leading to an increase in intracellular sodium and calcium levels. This results in enhanced cardiac contractility and improved heart function . The molecular targets include the sodium-potassium ATPase enzyme, and the pathways involved are related to ion transport and cardiac muscle contraction.
Comparaison Avec Des Composés Similaires
Beta-D-Glucopyranose: A common sugar with a similar pyranose structure but with an additional oxygen atom.
Beta-D-Galactopyranose: Another hexose sugar with a similar structure but different stereochemistry.
Beta-D-Ribopyranose: A five-carbon sugar with a pyranose ring structure.
Uniqueness: Beta-D-Digitoxopyranose is unique due to its deoxy nature, which imparts distinct chemical properties and reactivity. Its presence in cardiac glycosides also sets it apart from other sugars, as it plays a crucial role in the medicinal properties of these compounds .
Propriétés
Numéro CAS |
22899-74-7 |
|---|---|
Formule moléculaire |
C6H12O4 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
(2R,4S,5S,6R)-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1 |
Clé InChI |
FDWRIIDFYSUTDP-JGWLITMVSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O)O)O |
SMILES canonique |
CC1C(C(CC(O1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


